l-Methionine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

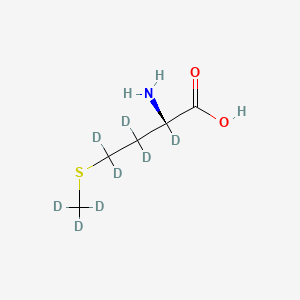

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

157.26 g/mol |

IUPAC Name |

(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D |

InChI Key |

FFEARJCKVFRZRR-MCXBZGAWSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])N |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Methionine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Methionine-d8, a deuterated stable isotope-labeled form of the essential amino acid L-methionine. This guide is intended for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₅H₃D₈NO₂S |

| Molecular Weight | 157.26 g/mol [1] |

| Deuterium Incorporation | 8 Deuterium atoms |

| Appearance | White to off-white solid |

Chemical Structure of this compound

This compound is a saturated derivative of L-methionine where eight hydrogen atoms have been replaced by deuterium. The deuteration occurs at the methyl, ethyl, and alpha-carbon positions, providing a significant mass shift for use in mass spectrometry-based applications.

Caption: Chemical structure of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) assays.[2] Its key application is in tracer studies for metabolic research and in pharmacokinetic analyses during drug development. The incorporation of stable isotopes like deuterium has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.

Use as an Internal Standard in Mass Spectrometry

In quantitative proteomics and metabolomics, this compound serves as an ideal internal standard for the accurate measurement of its unlabeled counterpart, L-methionine. Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be distinguished from the endogenous L-methionine.

The general workflow for using this compound as an internal standard in a biological sample analysis is depicted below.

Caption: General experimental workflow for using this compound as an internal standard.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific application, the biological matrix being analyzed, and the instrumentation available. As such, standardized protocols are not broadly published. Researchers typically develop and validate their own methods based on established principles of bioanalytical method development.

A general approach for the quantification of L-methionine in a biological matrix using this compound as an internal standard would involve the following steps:

-

Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking known concentrations of unlabeled L-methionine into a surrogate matrix (a biological matrix free of the analyte). A fixed concentration of this compound is added to all standards, controls, and unknown samples.

-

Sample Preparation: The biological samples, along with the calibration standards and quality controls, are subjected to a sample preparation procedure to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to achieve separation of L-methionine from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the transitions for both L-methionine and this compound.

-

Data Analysis: The peak area ratios of the analyte (L-methionine) to the internal standard (this compound) are calculated for all samples. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentrations of L-methionine in the unknown samples are then determined from this calibration curve.

It is important to note that the development and validation of such an assay should be performed in accordance with regulatory guidelines where applicable, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

References

Biological Incorporation of Deuterated Methionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological incorporation of deuterated methionine (D-Met), a powerful tool in modern life sciences research and drug development. By replacing hydrogen atoms with their stable isotope, deuterium, researchers can introduce a "heavy" label into proteins and other biomolecules. This subtle alteration enables a wide range of applications, from quantifying protein turnover and elucidating metabolic pathways to enhancing the pharmacokinetic profiles of therapeutic drugs. This document details the core principles, experimental methodologies, and key applications of D-Met labeling.

The Metabolic Journey of Methionine: Core Pathways

Methionine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. Its metabolism is central to numerous cellular processes and can be broadly divided into three interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway. When deuterated methionine is introduced, it follows these same pathways, becoming incorporated into a variety of biomolecules.

The Methionine Cycle

The methionine cycle is the primary pathway for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions targeting DNA, RNA, proteins, and lipids.[1][2][3][4]

The Transsulfuration Pathway

When methionine is in excess, homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway. This pathway is crucial for the synthesis of another sulfur-containing amino acid, cysteine, which is a key component of the major intracellular antioxidant, glutathione.[2][5][6][7]

The Methionine Salvage Pathway

The methionine salvage pathway is a critical recycling route that regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[1][3][8][9][10] This pathway is essential for conserving the sulfur and methyl groups of methionine.

Applications in Research and Development

The ability to trace the fate of methionine through its metabolic pathways has profound implications for various research fields.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate relative quantification of thousands of proteins in a single experiment. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled counterpart. For methionine, this is often L-methionine-(methyl-d3) or L-methionine-(¹³C₅, ¹⁵N₁). After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the precise quantification of changes in protein abundance.

Table 1: Comparison of Common Isotopic Labels for Methionine in SILAC

| Isotopic Label | Mass Shift (Da) | Advantages | Disadvantages |

| L-Methionine-(methyl-d3) | +3.0188 | Cost-effective | Potential for slight chromatographic shift compared to the light form, which can complicate data analysis.[11] |

| L-Methionine-(¹³C₅) | +5.0167 | No chromatographic shift | Higher cost than deuterated forms. |

| L-Methionine-(¹³C₅, ¹⁵N₁) | +6.0197 | No chromatographic shift, higher mass difference for better resolution | Highest cost. |

| L-Methionine-(¹³C, d₅) | +6.0235 | High mass shift | Potential for chromatographic shift.[12] |

Protein Turnover Analysis

Understanding the dynamics of protein synthesis and degradation, collectively known as protein turnover, is crucial for comprehending cellular homeostasis and disease states. Deuterated methionine can be used as a metabolic tracer to measure protein turnover rates. In a typical pulse-chase experiment, cells or organisms are first exposed to a "pulse" of deuterated methionine-containing medium for a specific duration, leading to the incorporation of the heavy label into newly synthesized proteins. The cells are then transferred to a "chase" medium containing unlabeled methionine. The rate of disappearance of the heavy-labeled proteins over time, as measured by mass spectrometry, provides a direct measure of the protein degradation rate.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmr-bio.com [nmr-bio.com]

- 9. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. automating-data-analysis-for-hydrogen-deuterium-exchange-mass-spectrometry-using-data-independent-acquisition-methodology - Ask this paper | Bohrium [bohrium.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

L-Methionine-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for L-Methionine-d8, a deuterated stable isotope-labeled amino acid crucial for various research applications, particularly in mass spectrometry-based studies. Understanding its stability profile is paramount for ensuring the accuracy and reliability of experimental results.

Core Stability and Storage Recommendations

This compound, like its non-labeled counterpart, is susceptible to degradation, primarily through oxidation of its sulfur atom. Proper storage is critical to maintain its isotopic and chemical purity over time. The following tables summarize the recommended storage conditions and stability data for this compound and its solutions.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Notes |

| Temperature | Store at 2-8°C for long-term storage. | Can be stored at room temperature for shorter periods. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |

| Light | Protect from light. | Store in amber vials or light-blocking containers. |

| Moisture | Keep in a dry environment. | Use of a desiccator is recommended. |

Table 2: Stability of this compound Stock Solutions

| Solvent | Storage Temperature | Concentration | Duration | Stability |

| Aqueous Buffer | -80°C | Not specified | 6 months | Stable |

| Aqueous Buffer | -20°C | Not specified | 1 month | Stable |

| Water | 2-8°C | Not specified | ~5 years | Stable |

Note: For aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, by using a 0.22 μm filter, before use.

Chemical Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the thioether side chain. This process can occur in one or two steps, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. This oxidation can be initiated by exposure to atmospheric oxygen, oxidizing agents, or light.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.

1. Instrumentation and Columns:

-

HPLC system with a UV or mass spectrometric detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

-

Mobile Phase A: A solution of an ion-pairing agent such as sodium dodecyl sulfate in an aqueous buffer (e.g., phosphate or citrate buffer) adjusted to an acidic pH (e.g., pH 2.5-3.5).

-

Mobile Phase B: Acetonitrile or methanol.

-

A gradient elution is typically employed to separate the polar this compound from its less polar degradation products.

3. Sample Preparation:

-

Accurately weigh and dissolve this compound in the mobile phase A or a suitable solvent to a known concentration.

-

For forced degradation studies, subject the sample solution to stress conditions (e.g., heat, acid, base, oxidation) before analysis.

4. Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection: UV detection at a wavelength around 210 nm or mass spectrometry for more specific detection.

5. Data Analysis:

-

The stability of this compound is assessed by monitoring the decrease in the peak area of the main compound and the increase in the peak areas of any degradation products over time.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and keep at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 80°C) for a specified duration.

-

Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a certain period.

3. Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Analyze all the stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1.

4. Evaluation:

-

Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products formed under each condition.

Application in Metabolic Flux Analysis

This compound is a valuable tracer in metabolic flux analysis studies to investigate the in vivo kinetics and metabolism of methionine. A typical experimental workflow is depicted below.

By adhering to the storage and handling guidelines outlined in this document and employing robust analytical methods, researchers can ensure the integrity of this compound, leading to more accurate and reproducible scientific outcomes.

Understanding the Isotope Effects of L-Methionine-d8 in Cellular Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and the biosynthesis of polyamines and cysteine. The substitution of hydrogen atoms with their heavier isotope, deuterium, to create L-Methionine-d8, introduces a kinetic isotope effect (KIE). This effect can subtly alter the rates of enzymatic reactions involving methionine, providing a powerful tool for elucidating metabolic pathways, studying enzyme mechanisms, and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the core principles underlying the isotope effects of this compound in cellular environments. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling and metabolic pathways influenced by this isotopic substitution.

Introduction to Isotope Effects of this compound

Isotopes are variants of a particular chemical element which differ in neutron number. Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron. The increased mass of deuterium compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond must be broken. This phenomenon is known as the kinetic isotope effect (KIE) and is a cornerstone of mechanistic enzymology and drug metabolism studies.[1][2]

This compound is an isotopologue of L-Methionine where all eight hydrogen atoms have been replaced with deuterium. This comprehensive deuteration can influence the rates of multiple enzymatic steps within the methionine metabolic network. Understanding these effects is crucial for interpreting data from stable isotope tracing studies and for the rational design of deuterated drugs with improved pharmacokinetic profiles.[3]

Quantitative Data on Isotope Effects

The primary utility of this compound in cellular research lies in its ability to act as a tracer in metabolic studies and to induce kinetic isotope effects that can alter metabolic fluxes. While direct, comprehensive comparative studies on the global cellular effects of this compound versus L-Methionine are limited, we can infer potential impacts based on known KIEs of key enzymes in the methionine metabolic pathway.

Enzyme Kinetic Isotope Effects

The following table summarizes known or predicted kinetic isotope effects for key enzymes involved in methionine metabolism. A KIE value (kH/kD) greater than 1 indicates a "normal" isotope effect, where the reaction is slower with the deuterated substrate.

| Enzyme | Reaction | Expected KIE (kH/kD) on this compound | Implication for Cellular Metabolism | Reference |

| Methionine Adenosyltransferase (MAT) | L-Methionine + ATP → S-adenosylmethionine (SAM) + PPi + Pi | 1.0 - 1.2 | A slight decrease in the rate of SAM synthesis, the primary methyl donor.[4] | [4] |

| Methionine Synthase (MS) | Homocysteine + N5-Methyl-THF → L-Methionine + THF | ~1.087 | A potential slowing of the remethylation of homocysteine to methionine.[5] | [5] |

| Cystathionine β-synthase (CBS) | Serine + Homocysteine → Cystathionine | Not directly involving C-H bond cleavage in methionine | Minimal direct KIE expected on the methionine substrate itself. | [6][7] |

| Various Methyltransferases | SAM + Acceptor → S-adenosylhomocysteine (SAH) + Methylated Acceptor | Substrate-dependent | The rate of various methylation reactions could be subtly altered. | |

| D-Amino Acid Oxidase (DAAO) (if D-methionine is present) | D-Methionine → α-keto-γ-(methylthio)butyrate + NH3 | Significant | Slower conversion of any contaminating D-Methionine-d8 to its keto acid. |

Note: The expected KIE values are estimations based on published data for similar reactions and the principles of kinetic isotope effects. Experimental verification in specific cellular contexts is recommended.

Predicted Effects on Cellular Processes

The subtle changes in enzyme kinetics due to the isotope effect of this compound can have cascading effects on various cellular functions.

| Cellular Process | Parameter | Effect of L-Methionine | Predicted Effect of this compound | Rationale |

| Cell Proliferation | Growth Rate | Essential for growth | Potentially slightly reduced | Slower entry into the methionine cycle may marginally limit the availability of building blocks and methyl donors for DNA and protein synthesis. |

| One-Carbon Metabolism | Metabolic Flux | Central hub | Potentially altered flux distribution | KIEs in MAT and MS could shift the balance between the methionine cycle and the transsulfuration pathway.[8] |

| DNA/Histone Methylation | Methylation Levels | Provides methyl groups via SAM | Potentially slightly altered methylation patterns | A reduced rate of SAM synthesis could impact the pool of methyl donors available for epigenetic modifications. |

| Redox Homeostasis | Glutathione (GSH) Levels | Precursor to cysteine for GSH synthesis | Potentially slightly altered GSH synthesis | Changes in the flux through the transsulfuration pathway could affect cysteine availability. |

Experimental Protocols

Stable Isotope Labeling in Cell Culture with this compound

This protocol outlines the general procedure for replacing standard L-Methionine with this compound in mammalian cell culture for metabolic labeling studies.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

L-Methionine-free cell culture medium

-

This compound (powder)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure:

-

Prepare this compound Medium:

-

Dissolve this compound powder in sterile water or PBS to create a concentrated stock solution.

-

Supplement the L-Methionine-free medium with the this compound stock solution to the desired final concentration (typically the same as standard L-Methionine in the regular medium).

-

Add dFBS and other necessary supplements (e.g., glutamine, penicillin/streptomycin).

-

Filter-sterilize the complete this compound medium using a 0.22 µm filter.

-

-

Cell Seeding and Adaptation:

-

Culture cells in their standard complete medium until they reach the desired confluency for passaging.

-

Wash the cells once with sterile PBS to remove residual standard medium.

-

Harvest the cells using your standard protocol (e.g., trypsinization).

-

Resuspend the cells in the prepared this compound medium.

-

Seed the cells into new culture vessels at your desired density.

-

-

Labeling and Incubation:

-

Incubate the cells in the this compound medium for a duration sufficient to achieve a high degree of isotopic enrichment. For proteomic studies aiming for >95% incorporation, this typically requires at least 5-6 cell doublings. For metabolomic studies focusing on pathway dynamics, shorter incubation times may be appropriate.

-

Monitor cell health and proliferation during the labeling period.

-

-

Sample Collection:

-

After the desired labeling period, harvest the cells.

-

For metabolomics, rapidly quench metabolism by aspirating the medium, washing briefly with ice-cold PBS, and then adding a cold extraction solvent (e.g., 80% methanol).

-

For proteomics, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Store collected samples at -80°C until further analysis.

-

Metabolite Extraction and LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of this compound and its metabolites from labeled cells.

Materials:

-

Labeled cell pellets

-

Ice-cold 80% methanol (LC-MS grade)

-

Centrifuge capable of reaching high speeds at 4°C

-

LC-MS/MS system

-

Appropriate LC column for polar metabolite separation (e.g., HILIC)

Procedure:

-

Metabolite Extraction:

-

To the quenched cell pellet, add a sufficient volume of ice-cold 80% methanol.

-

Vortex vigorously to ensure complete lysis and extraction.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for your LC-MS method (e.g., 50% acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its expected downstream metabolites. The mass transitions will need to be adjusted to account for the deuterium atoms.

-

Analyze the data using appropriate software to determine the relative or absolute abundance of the labeled metabolites.

-

Visualization of Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the central role of L-Methionine in metabolism and signaling.

Methionine Metabolic Pathway

Caption: The central methionine metabolic pathway.

Experimental Workflow for this compound Labeling

Caption: Workflow for stable isotope labeling with this compound.

Signaling Pathways Influenced by Methionine Metabolism

Caption: Key signaling pathways linked to methionine metabolism.

Applications in Drug Development

The deliberate introduction of deuterium into drug candidates, a strategy known as "deuterium switching," can significantly improve their pharmacokinetic properties. By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be slowed, leading to:

-

Increased drug half-life: This can result in less frequent dosing and improved patient compliance.

-

Reduced formation of toxic metabolites: By altering the metabolic pathway, the production of harmful byproducts can be minimized.

-

Increased drug exposure: A slower rate of metabolism can lead to higher overall drug concentrations in the body, potentially enhancing therapeutic efficacy.

This compound serves as a valuable research tool in this context. By studying how deuteration affects the metabolism of methionine itself, researchers can gain insights into the potential benefits and challenges of deuterating drug molecules that are metabolized by enzymes involved in one-carbon metabolism.

Conclusion

This compound is more than just a heavy version of an essential amino acid. It is a sophisticated tool that allows for the precise investigation of metabolic fluxes, enzyme mechanisms, and the intricate network of signaling pathways that govern cellular life. The kinetic isotope effects introduced by deuteration, though often subtle, can provide profound insights into the dynamics of cellular metabolism. As analytical techniques continue to improve in sensitivity and resolution, the application of this compound and other stable isotope-labeled compounds is set to expand, offering exciting new avenues for basic research and the development of next-generation therapeutics.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. A kinetic isotope effect study and transition state analysis of the S-adenosylmethionine synthetase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 8. Deuterium isotope effects on the central carbon metabolism of Escherichia coli cells grown on a D2O-containing minimal medium - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Methionine-d8 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key applications of L-Methionine-d8 and other stable isotope-labeled methionine analogs in metabolic research. It is designed to be a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and experimental workflows.

Introduction to L-Methionine and Stable Isotope Labeling

L-Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of other key metabolites.[1][2] Stable isotope labeling with compounds like this compound, where deuterium atoms replace hydrogen atoms, allows researchers to trace the metabolic fate of methionine and its derivatives without the use of radioactive isotopes.[3] This technique is foundational to the fields of proteomics and metabolomics, enabling precise quantification and dynamic analysis of metabolic pathways.[4]

Core Applications of this compound

The primary applications of this compound and its isotopologues in metabolic research fall into two main categories:

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Methylation Analysis ("Heavy Methyl SILAC"): This powerful technique is used to identify and quantify protein methylation, a critical post-translational modification involved in numerous cellular processes.[5][6]

-

Metabolic Flux Analysis (MFA): By tracing the incorporation of labeled methionine into various metabolic pools, researchers can quantify the rates (fluxes) of interconnected metabolic pathways, such as the methionine cycle and the transsulfuration pathway.[4][7]

"Heavy Methyl SILAC" for Quantitative Methylomics

In "heavy methyl SILAC," cells are cultured in a medium containing a stable isotope-labeled version of methionine, typically L-Methionine([¹³C]methyl-d3). The cellular machinery then converts this into "heavy" S-adenosylmethionine (SAM), the universal methyl donor.[6] Consequently, all newly synthesized methylated proteins and other molecules incorporate this heavy methyl group.

This results in a predictable mass shift for methylated peptides in mass spectrometry analysis, allowing for confident identification and quantification of methylation sites.[6] For example, a monomethylated peptide will be 4 Da heavier (¹³C + 3x²H - 4x¹H = 1 + 3 = 4), a dimethylated peptide 8 Da heavier, and a trimethylated peptide 12 Da heavier.[6]

Experimental Protocol: Heavy Methyl SILAC

This protocol provides a general workflow for a heavy methyl SILAC experiment.

I. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use standard cell culture medium containing unlabeled L-methionine.

-

For the "heavy" population, use a specially formulated medium where standard L-methionine is replaced with L-Methionine([¹³C]methyl-d3).

-

Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.

-

Harvest the "light" and "heavy" cell populations.

II. Sample Preparation for Mass Spectrometry:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Reduce disulfide bonds in the protein mixture using dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.[8]

-

Digest the protein mixture into peptides using a protease such as trypsin.[8]

-

(Optional but recommended) Enrich for methylated peptides using techniques like immunoprecipitation with anti-methyl-lysine or anti-methyl-arginine antibodies, or through chromatographic methods like Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]

-

Desalt the peptide mixture using a C18 StageTip.

III. LC-MS/MS Analysis:

-

Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[8][11]

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column.[11]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

-

Gradient: A suitable gradient from low to high acetonitrile concentration to elute peptides. A typical gradient might run from 3% to 50% acetonitrile over 60 minutes.[11]

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive ion electrospray ionization (ESI).[8]

-

MS Scan Range: m/z 300–2000.[11]

-

Data-Dependent Acquisition: Acquire MS/MS spectra for the top 10-20 most intense precursor ions.

-

Fragmentation Method: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[8]

-

IV. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify and quantify peptides from the raw MS data.

-

The software will identify pairs of "light" and "heavy" methylated peptides based on the characteristic mass difference.

-

The ratio of the intensities of the "heavy" to "light" peptide peaks provides a quantitative measure of the relative abundance of that specific methylation site between the two experimental conditions.

Quantitative Data from Heavy Methyl SILAC

The following table summarizes representative quantitative data that can be obtained from heavy methyl SILAC experiments.

| Parameter | Description | Example Value | Reference |

| Number of Identified Methylation Sites | The total number of unique protein methylation sites identified in a single experiment. | 59 methylation sites in HeLa cells | [6][10] |

| Quantitative Ratios | The fold-change in methylation abundance of a specific site between two conditions. | Varies depending on the specific protein and experimental conditions. | [6] |

| Incorporation Efficiency | The percentage of labeled methionine incorporated into the proteome. | >95% | [6] |

Visualizing the Heavy Methyl SILAC Workflow

Caption: Workflow for a typical heavy methyl SILAC experiment.

Metabolic Flux Analysis (MFA) with this compound

MFA using stable isotope-labeled methionine allows for the quantification of the rates of metabolic reactions in the methionine cycle and related pathways. By introducing a labeled precursor like this compound or ¹³C-methionine and measuring the rate of its incorporation into downstream metabolites, researchers can build a dynamic model of metabolic activity.[4][7]

Experimental Protocol: Metabolic Flux Analysis

This protocol outlines a general procedure for an MFA study using stable isotope-labeled methionine.

I. Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of the stable isotope-labeled methionine (e.g., this compound or ¹³C-methionine).

-

Collect cell and media samples at various time points after the introduction of the labeled medium.

II. Metabolite Extraction:

-

Quench metabolic activity rapidly, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Separate the intracellular metabolites from the cell debris by centrifugation.

-

Collect the supernatant containing the metabolites.

III. LC-MS/MS Analysis of Metabolites:

-

Analyze the extracted metabolites using an LC-MS/MS system.

-

Liquid Chromatography (LC) Parameters:

-

Use a column and mobile phases suitable for the separation of polar metabolites (e.g., a HILIC column).

-

-

Mass Spectrometry (MS) Parameters:

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the labeled and unlabeled forms of key metabolites in the methionine pathway (e.g., methionine, SAM, SAH, homocysteine, cysteine).

-

IV. Data Analysis and Flux Calculation:

-

Determine the isotopic enrichment (the fraction of the metabolite pool that is labeled) for each metabolite at each time point.

-

Use mathematical models and software (e.g., INCA, Metran) to fit the isotopic labeling data and calculate the metabolic flux rates.

Quantitative Data from Metabolic Flux Analysis

The following table presents examples of quantitative data obtained from MFA studies of methionine metabolism.

| Parameter | Description | Example Value (in a human fibrosarcoma cell line) | Reference |

| Net Methionine Uptake | The rate at which cells take up methionine from the culture medium. | ~0.8 ± 0.1 nmol/μL-cells/h | [8] |

| Transmethylation Flux | The rate of methyl group donation from SAM. | Roughly 15% of the net methionine uptake | [4][8] |

| Propylamine Transfer Flux | The rate of propylamine group donation from decarboxylated SAM for polyamine synthesis. | Roughly 15% of the net methionine uptake | [4][8] |

| Ornithine Decarboxylase Flux | The rate of the first step in polyamine synthesis. | Increased 2-fold in MTAP-deleted cells | [4][8] |

Visualizing the Methionine Metabolism Pathway

Caption: Key pathways in methionine metabolism.

Conclusion

This compound and other stable isotope-labeled analogs of methionine are indispensable tools in modern metabolic research. They provide a safe and powerful means to dissect the complexities of methionine metabolism, from quantifying protein methylation on a proteomic scale to measuring the dynamic fluxes through central metabolic pathways. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute their own stable isotope-based metabolic studies, ultimately leading to a deeper understanding of cellular physiology and disease.

References

- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying and quantifying sites of protein methylation by heavy methyl SILAC. | Broad Institute [broadinstitute.org]

- 6. proteome.gs.washington.edu [proteome.gs.washington.edu]

- 7. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl-Proteomics Service - Creative Proteomics [creative-proteomics.com]

- 10. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of samples for MS analysis [bio-protocol.org]

l-Methionine-d8 CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Methionine-d8, a stable isotope-labeled form of the essential amino acid L-methionine. This guide is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for a variety of applications, from metabolic studies to quantitative proteomics.

Core Compound Information

This compound is a valuable tool in mass spectrometry-based research. The deuterium labels provide a distinct mass shift, allowing for its differentiation from its unlabeled counterpart without altering its chemical properties.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2483831-58-7[1] |

| Molecular Formula | C₅H₃D₈NO₂S[1] |

| Molecular Weight | 157.26 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Purity | ≥98%[2][3] |

| Isotopic Enrichment | Typically ≥98% |

Supplier Information

A number of reputable chemical suppliers provide this compound for research purposes. These include:

-

MedchemExpress

-

ChemScene[1]

-

Eurisotop (a subsidiary of Cambridge Isotope Laboratories)[3]

-

Alfa Chemistry

Applications in Research and Development

The primary application of this compound lies in its use as an internal standard and a tracer in various analytical and biological studies.

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), this compound is used to metabolically label proteins. This allows for the accurate quantification of protein expression levels between different cell populations.

-

Metabolomics and Metabolic Flux Analysis: As a stable isotope tracer, this compound can be used to track the metabolic fate of methionine through various biochemical pathways, providing insights into cellular metabolism and disease states.

-

Pharmacokinetic Studies: Deuterated compounds are often used in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. This compound can serve as an internal standard in such studies for methionine-containing or -related drugs.

Methionine Metabolism Signaling Pathways

L-methionine plays a central role in cellular metabolism, primarily through the methionine cycle, the transsulfuration pathway, and the salvage pathway. Understanding these pathways is crucial for designing and interpreting experiments using this compound.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Quantitative Proteomics using SILAC

This protocol outlines the use of this compound for relative protein quantification.

a. Media Preparation:

-

Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-methionine.

-

Reconstitute lyophilized L-Methionine (light) and this compound (heavy) in sterile PBS or media to create stock solutions.

-

Supplement the methionine-deficient medium with either "light" L-Methionine or "heavy" this compound to the desired final concentration (typically the same as in standard media). Also add dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

b. Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium.

-

Subculture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

Verify the labeling efficiency by mass spectrometry analysis of a small aliquot of protein extract.

c. Sample Preparation and Mass Spectrometry:

-

After the desired experimental treatment, harvest both "light" and "heavy" cell populations.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Perform protein digestion using an appropriate protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the light and heavy methionine-containing peptides will be used for relative quantification.

L-Methionine Quantification in Biological Samples using HPLC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of L-methionine in plasma or cell lysates.

a. Sample Preparation:

-

To a known volume of plasma or cell lysate, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuge to pellet the precipitate.

-

Transfer the supernatant containing the amino acids to a new tube and dry it under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried sample in an appropriate solvent for HPLC analysis.

b. HPLC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Separate the amino acids using a gradient of aqueous and organic mobile phases. A typical gradient might start with a high aqueous percentage and ramp up the organic phase to elute the more hydrophobic amino acids.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both L-methionine and this compound.

-

Quantify the amount of L-methionine in the original sample by comparing the peak area of the endogenous L-methionine to that of the this compound internal standard.

Conclusion

This compound is an indispensable tool for modern biological and pharmaceutical research. Its utility in quantitative proteomics, metabolomics, and pharmacokinetic studies provides researchers with the ability to obtain highly accurate and reproducible data. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in your research endeavors. As with any experimental technique, optimization of these protocols for your specific application and instrumentation is recommended.

References

In-Depth Technical Guide: Safety and Handling of L-Methionine-d8

Hazard Identification and Classification

L-Methionine-d8 is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical substance, it should be handled with care in a laboratory setting. Potential hazards include:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed in large quantities.[1]

-

Combustible Dust: Further processing of the solid material may result in the formation of combustible dust concentrations in the air.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of L-Methionine.

| Property | Value | Reference |

| Molecular Formula | C₅H₃D₈NO₂S | - |

| Molecular Weight | 157.26 g/mol | [1] |

| Appearance | White crystalline powder or flakes | [2][3] |

| Melting Point | 284 °C (decomposes) | [4][5] |

| Solubility | Soluble in water and dilute acids and alkalis. Very slightly soluble in ethanol. | [2][6] |

| log Pow (Octanol/Water Partition Coefficient) | -1.87 | [7] |

Toxicological Data

Toxicological data for this compound is not available. The data presented below for L-Methionine is for reference.

| Test | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 36,000 mg/kg | [1] |

Note: While the LD50 is high, indicating low acute toxicity, excessive intake of methionine in humans has been linked to elevated homocysteine levels, which is a risk factor for cardiovascular disease.[8][9] A mistaken large dose has resulted in death.[8][9]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

Handling:

-

Handle in a well-ventilated area.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Wear appropriate personal protective equipment (see Section 6).

-

Avoid contact with skin, eyes, and clothing.[3]

Storage:

-

Keep in a cool, dry place.[1]

-

Store at room temperature or as recommended by the supplier. Some solutions may require storage at -20°C or -80°C for long-term stability.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][7]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[7]

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

General Advice: Consult a physician and show them the safety data sheet.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][10]

-

Skin Contact: Wash the affected area with soap and plenty of water.[1][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides, and sulfur oxides.[1]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal.[3][10]

Stability and Reactivity

Chemical Stability:

-

Aqueous stock solutions are reported to be stable for up to five years when stored at 2-8 °C.

Reactivity:

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and sulfur oxides.[1]

Quantitative Stability Data (L-Methionine):

| Condition | Observation |

| Forced Degradation | |

| Acidic Hydrolysis (e.g., 1N HCl, 80°C, 24h) | Significant degradation observed. |

| Alkaline Hydrolysis (e.g., 1N NaOH, 80°C, 24h) | Some degradation observed. |

| Oxidation (e.g., 3% H₂O₂, RT, 24h) | Significant degradation to methionine sulfoxide and other species. |

| Thermal (80°C, 24h) | Some degradation observed. |

| Photolytic (UV light, 24h) | Some degradation observed. |

Note: The table provides a qualitative summary based on typical forced degradation studies of amino acids. Specific quantitative data for this compound is not available in the searched literature.

Experimental Protocols

Acute Oral Toxicity Assessment (General Protocol based on OECD Guideline 425)

This protocol outlines a general procedure for determining the acute oral toxicity (LD50) of a substance like this compound.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water or saline). The concentration is adjusted to deliver the desired dose in a constant volume.

-

Administration: The substance is administered by gavage to the fasted animals.

-

Procedure (Up-and-Down Procedure):

-

A single animal is dosed at a starting dose level below the estimated LD50.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome).

-

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Data Analysis: The LD50 is calculated from the results using a statistical method such as the maximum likelihood method.

Stability-Indicating HPLC Method (Representative Protocol)

This protocol describes a general method for assessing the stability of this compound and separating it from its potential degradation products.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer, pH 3.0).

-

Mobile Phase B: Acetonitrile or methanol.

-

A gradient program is run to separate the parent compound from its more polar or non-polar degradants.

-

-

Sample Preparation:

-

Forced Degradation Samples: this compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Stability Samples: this compound is stored under defined conditions (e.g., 40°C/75% RH) and samples are withdrawn at specified time points.

-

All samples are diluted to a suitable concentration with the mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Detection Wavelength: Around 210 nm.

-

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

-

Data Analysis: The peak area of this compound is monitored over time to determine the extent of degradation. The formation of degradation products is also tracked.

References

- 1. researchgate.net [researchgate.net]

- 2. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. USP HPLC Analysis of L-Methionine on Ascentis® Express OH5 [merckmillipore.com]

- 6. L-Methionine (CAS 63-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Methionine-d8 Labeling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the metabolic labeling of mammalian cells using L-Methionine-d8 for quantitative proteomics analysis. The protocols are based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2] This technique involves the replacement of a standard essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled counterpart. As cells grow and divide, they incorporate this "heavy" amino acid into their newly synthesized proteins.[3] By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" (labeled) media, one can accurately quantify differences in protein abundance between different experimental conditions.[4]

This compound is a deuterated form of the essential amino acid L-methionine, commonly used as a "heavy" amino acid in SILAC experiments.[5] Methionine plays a crucial role in cellular metabolism, not only as a building block for proteins but also as a key component of the one-carbon metabolism that influences DNA methylation, redox balance, and polyamine synthesis.

This document provides detailed protocols for this compound labeling in mammalian cells, from cell culture preparation to sample processing for mass spectrometry analysis.

Data Presentation

Table 1: General SILAC Labeling Parameters for Mammalian Cells

| Parameter | Recommendation | Reference |

| Cell Passages for Full Incorporation | At least 5-6 cell doublings | [1][6] |

| Typical Labeling Efficiency | >95% | [1] |

| Example Labeling Efficiency (Lysine) | 99.1% after 5 doublings | [7] |

| Example Labeling Efficiency (Arginine) | 97.7% after 5 doublings | [7] |

| L-Methionine Concentration in Medium | Equivalent to standard medium formulation | [6] |

| Dialyzed Fetal Bovine Serum (FBS) | Recommended to minimize unlabeled amino acids | [8][9] |

Note: The labeling efficiencies provided are for other commonly used SILAC amino acids and serve as a reference. It is recommended to determine the specific incorporation rate of this compound for the cell line of interest.

Table 2: Example L-Methionine Concentrations in Common Cell Culture Media

| Medium | L-Methionine Concentration (mg/L) |

| DMEM | 30 |

| RPMI-1640 | 15 |

| MEM | 15 |

These are typical concentrations and should be matched with this compound in the labeling medium.

Table 3: Effects of High L-Methionine Concentration on Cell Viability

| Cell Line | L-Methionine Concentration (mg/mL) | Effect on Cell Growth | Reference |

| MCF-7 (Breast Cancer) | 1 - 5 | Inhibition | [10] |

| LNCaP (Prostate Cancer) | 1 - 5 | Inhibition | [10] |

| DU-145 (Prostate Cancer, mutated p53) | 1 - 5 | No significant inhibition | [10] |

| RD-MetRS* cells (Rhabdomyosarcoma) | N/A (with Methionine analog ANL) | ~20% decline in viability with prolonged incubation | [11] |

This data highlights the importance of assessing cell viability after labeling with high concentrations of methionine or its analogs.

Experimental Protocols

Protocol 1: this compound Labeling of Mammalian Cells

This protocol describes the adaptation of mammalian cells to a medium containing this compound.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine

-

L-Methionine (for "light" medium)

-

This compound (for "heavy" medium)[5]

-

Dialyzed Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Standard cell culture flasks, plates, and consumables

Procedure:

-

Prepare SILAC Media:

-

Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Add L-methionine to the final concentration of your standard culture medium (e.g., 30 mg/L for DMEM).

-

Heavy Medium: Reconstitute the methionine-deficient medium. Add this compound to the same final molar concentration as the light medium.

-

To both media, add 10% dialyzed FBS and 1% penicillin-streptomycin.

-

Sterile-filter the complete media using a 0.22 µm filter.[9]

-

-

Cell Adaptation:

-

Culture cells in the "heavy" SILAC medium for at least 5-6 cell doublings to ensure complete incorporation of this compound.[1][6]

-

For adherent cells, passage them as they reach 80-90% confluency. For suspension cells, maintain them in the log phase of growth.[9]

-

A parallel culture in "light" medium should be maintained as a control.

-

-

Verification of Labeling Efficiency (Optional but Recommended):

-

After the adaptation phase, harvest a small number of cells from both the "light" and "heavy" cultures.

-

Extract proteins and perform a small-scale protein digestion.

-

Analyze the peptides by mass spectrometry to confirm that the incorporation of this compound is >95%.

-

Protocol 2: Cell Viability and Proliferation Assay

It is crucial to assess whether this compound labeling affects cell health.

Materials:

-

Cells cultured in "light" and "heavy" SILAC media

-

Trypan Blue solution or a commercial cell viability assay kit (e.g., MTT, WST-1)

-

Hemocytometer or automated cell counter

-

96-well plates (for colorimetric assays)

-

Plate reader

Procedure (Trypan Blue Exclusion):

-

Harvest cells from both "light" and "heavy" cultures.

-

Resuspend the cells in phosphate-buffered saline (PBS).

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

-

Compare the viability between cells grown in "light" and "heavy" media.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for protein extraction, digestion, and peptide cleanup.

Materials:

-

Labeled ("heavy") and control ("light") cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8)

-

Formic acid

-

Acetonitrile (ACN)

-

C18 desalting spin columns or StageTips

Procedure:

-

Cell Lysis:

-

Harvest an equal number of cells from the "light" and "heavy" cultures.

-

Wash the cell pellets with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 20 minutes at 4°C.[12]

-

Determine the protein concentration of the supernatants using a protein assay (e.g., BCA).

-

-

Protein Mixing and Reduction/Alkylation:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.[12]

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the samples to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

-

Protein Digestion:

-

Dilute the protein mixture with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid to a pH of <3.

-

Desalt the peptides using C18 spin columns or StageTips according to the manufacturer's protocol.[13]

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptides in a solution of 0.1% formic acid and 2% acetonitrile for LC-MS/MS analysis.[14]

-

Visualizations

Caption: Experimental workflow for this compound SILAC labeling.

Caption: Key pathways in methionine metabolism and signaling.

References

- 1. chempep.com [chempep.com]

- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - GT [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wur.nl [wur.nl]

- 14. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Methionine Quantification Using L-Methionine-d8 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is critical in various fields, including metabolomics, clinical diagnostics, and pharmaceutical research. L-methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous metabolic pathways, including protein synthesis and methylation reactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of small molecules like L-methionine in complex biological matrices.

The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in LC-MS/MS quantification. An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, thus compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] L-Methionine-d8, a deuterated analog of L-methionine, serves as an excellent internal standard for this purpose due to its chemical similarity to the unlabeled analyte and its distinct mass-to-charge ratio (m/z).

These application notes provide a comprehensive protocol for the quantification of L-methionine in human plasma using this compound as an internal standard with LC-MS/MS.

Key Applications

-

Metabolic Studies: Investigating the dynamics of methionine metabolism in health and disease.

-

Clinical Research: Diagnosing and monitoring metabolic disorders related to methionine metabolism.

-

Drug Development: Assessing the impact of new chemical entities on amino acid profiles and overall metabolic function.[3][4]

-

Nutritional Science: Evaluating the methionine content in food and nutritional supplements.[5][6]

L-Methionine Metabolic Pathway

The following diagram illustrates the central role of L-methionine in cellular metabolism, including the methionine cycle, the transsulfuration pathway, and its role as a precursor for S-adenosylmethionine (SAM), the universal methyl donor.[7][8][9]

Figure 1: L-Methionine Metabolic Pathway.

Experimental Workflow for L-Methionine Quantification

The general workflow for quantifying L-methionine in a biological sample using this compound as an internal standard is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing.

Figure 2: LC-MS/MS quantification workflow.

Experimental Protocols

Materials and Reagents

-

L-Methionine (analytical standard)

-

This compound (internal standard)

-

Human Plasma (or other biological matrix)

-

Sulfosalicylic Acid (for protein precipitation)[10]

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

L-Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-methionine in water to a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.

-

L-Methionine Working Standards: Prepare a series of working standards by serially diluting the L-methionine stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

This compound Working Solution (10 µg/mL): Dilute the this compound stock solution with water to a final concentration of 10 µg/mL.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (10 µg/mL) to each tube and vortex briefly.

-

Add 150 µL of 10% (w/v) sulfosalicylic acid to each tube to precipitate proteins.[10]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Actual conditions may need to be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent[5] |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 2 |

Table 1: Representative LC-MS/MS Conditions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Methionine | 150.1 | 104.1 |

| This compound | 158.1 | 112.1 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of L-methionine to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of L-methionine in the unknown samples is then determined from this calibration curve.

Method Validation Data

The following tables summarize typical method validation parameters for the quantification of L-methionine in plasma using a deuterated internal standard. The data presented is based on a study by Ekmekcioglu et al. (2015).[11]

| Parameter | Value |

| Linearity (R²) | 0.9989 |

| Limit of Detection (LOD) | 0.04 µmol/L |

| Limit of Quantification (LOQ) | 0.1 µmol/L |

Table 3: Linearity and Sensitivity

| Sample Concentration (µmol/L) | Intra-day CV (%) | Inter-day CV (%) |

| 8 | 2.68 | 2.98 |

| 28 | 3.10 | 3.19 |

| 58 | 3.79 | 3.84 |

Table 4: Precision (Coefficient of Variation, CV) [11]

| Parameter | Value |

| Mean Recovery Rate | 101.7% and 99.3% (two levels tested) |

Table 5: Accuracy (Recovery) [11]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of L-methionine in biological matrices by LC-MS/MS. The detailed protocol and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high precision, accuracy, and sensitivity of this method make it well-suited for a wide range of applications where precise measurement of L-methionine is crucial.

References

- 1. nebiolab.com [nebiolab.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 11. researchgate.net [researchgate.net]

L-Methionine-d8 for Quantitative Proteomics and SILAC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins. By comparing the mass spectra of "heavy" and "light" (unlabeled) protein populations, accurate relative quantification of protein abundance can be achieved. L-Methionine-d8, a deuterated form of the essential amino acid L-Methionine, serves as an effective "heavy" amino acid for SILAC experiments. Its incorporation into the proteome allows for the precise measurement of changes in protein expression, making it a valuable tool for various research applications, including drug development, disease biomarker discovery, and the elucidation of cellular signaling pathways.

Applications of this compound in Quantitative Proteomics

This compound based SILAC is a versatile technique with broad applications in proteomics research:

-

Differential Protein Expression Analysis: Compare protein abundance between different experimental conditions, such as drug-treated versus untreated cells, or healthy versus diseased cells.

-

Analysis of Post-Translational Modifications (PTMs): Investigate changes in the levels of PTMs like phosphorylation, ubiquitination, and methylation in response to stimuli.[1]

-

Protein-Protein Interaction Studies: Distinguish specific interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[1]

-

Pulse-SILAC for Protein Turnover Analysis: Determine the synthesis and degradation rates of proteins.

-

Subcellular Proteomics: Quantify the protein composition of different organelles.

-

Drug Target Identification and Mechanism of Action Studies: Identify proteins whose expression or modification state is altered upon drug treatment, providing insights into the drug's mechanism of action.

Advantages and Considerations of Using this compound

While this compound is a cost-effective option for metabolic labeling, it's important to consider its unique properties:

Advantages:

-

High Incorporation Efficiency: As an essential amino acid, L-Methionine is efficiently incorporated into the proteome.

-

Cost-Effective: Deuterated compounds are often less expensive than their 13C or 15N labeled counterparts.

Considerations:

-

Chromatographic Shift: Deuterated compounds may exhibit a slight shift in retention time during reverse-phase liquid chromatography compared to their non-deuterated counterparts.[2] This needs to be accounted for during data analysis to ensure accurate quantification.

-

Methionine Oxidation: The thioether group in methionine is susceptible to oxidation during sample preparation, which can complicate data analysis. It is crucial to take precautions to minimize artificial oxidation.

Experimental Protocols